4-Methoxyphenylacetate

Medicinal Chemistry Enzyme Inhibition Lipoxygenase

Select 4-Methoxyphenylacetate for its unique para-methoxy motif critical to 15-LOX inhibitor potency (IC50 as low as 1.9 µM) and venlafaxine API synthesis. Generic phenylacetate cannot substitute. This scaffold enables enantioselective enzymatic resolution (E > 100) and offers a validated biomarker for NSCLC assay development. Ensure your research or production maintains fidelity with the exact CAS 1200-06-2 compound.

Molecular Formula C9H9O3-
Molecular Weight 165.17 g/mol
Cat. No. B8689602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxyphenylacetate
Molecular FormulaC9H9O3-
Molecular Weight165.17 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC(=O)[O-]
InChIInChI=1S/C9H10O3/c1-12-8-4-2-7(3-5-8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11)/p-1
InChIKeyNRPFNQUDKRYCNX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxyphenylacetate: A Strategic 4-Methoxy-Substituted Phenylacetic Acid Ester Building Block for Drug Discovery and Chemical Biology


4-Methoxyphenylacetate (CAS 1200-06-2), a monocarboxylic acid ester derived from 4-methoxyphenylacetic acid, is a versatile phenylacetic acid derivative distinguished by a para-methoxy substitution on the aromatic ring [1]. This structural motif confers distinct physicochemical and biological properties compared to its unsubstituted parent compound, phenylacetate, and other positional isomers, making it a valuable scaffold in medicinal chemistry, particularly as a precursor to 15-lipoxygenase (15-LOX) inhibitors [2] and as a key intermediate in the synthesis of pharmaceuticals like the antidepressant venlafaxine [3].

Why Phenylacetate Analogs Cannot Substitute for 4-Methoxyphenylacetate in Critical Bioassays and Synthetic Pathways


While phenylacetate and its various derivatives share a common carboxylic acid or ester core, the presence and precise position of the 4-methoxy group in 4-methoxyphenylacetate is not a trivial modification. This substituent fundamentally alters the molecule's electron density, lipophilicity (XLogP3 = 1.5 [1]), and capacity for specific hydrogen bonding interactions, leading to dramatic differences in biological target engagement. For instance, comparative studies of methoxy-substituted phenylacetic acid esters against soybean 15-lipoxygenase (SLO) reveal that inhibitory potency is exquisitely sensitive to the ester side chain structure, with IC50 values varying from 1.9 µM to >100 µM across a series of closely related analogs [2]. Furthermore, in chiral resolution applications, the enantioselectivity of an esterase is profoundly influenced by the α-substituent, differentiating (R,S)-α-methoxyphenyl acetate from its methyl-, chloro-, or hydroxy-substituted counterparts [3]. Therefore, substituting a generic phenylacetate for 4-methoxyphenylacetate in a validated assay or synthetic sequence will likely result in loss of activity, altered selectivity, or complete synthetic failure, underscoring the need for exact compound selection.

4-Methoxyphenylacetate: A Quantitative Evidence Guide for Differential Selection in 15-LOX Inhibition, Enantioselective Resolution, and Diagnostic Biomarker Applications


Evidence 1: Sub-micromolar 15-Lipoxygenase Inhibition by Optimized 4-Methoxyphenylacetate Esters Outperforms Parent Scaffolds

A structure-activity relationship (SAR) study comparing a series of 4-methoxyphenylacetic acid esters demonstrated that the ester side chain profoundly influences inhibitory potency against soybean 15-lipoxygenase (SLO). The optimized compound 7e achieved an IC50 of 1.9 µM, representing a 20-fold improvement in potency compared to the parent compound eugenol (IC50 = 38.2 ± 1.9 µM) [1]. Compound 7d, with a different ester chain, also exhibited potent inhibition with an IC50 of 3.8 µM [1]. These data provide a quantitative benchmark for selecting specific 4-methoxyphenylacetate esters for 15-LOX inhibitor development.

Medicinal Chemistry Enzyme Inhibition Lipoxygenase Structure-Activity Relationship

Evidence 2: Differential 15-LOX Isoform Selectivity via Molecular Modeling Suggests Potential for Tailored Therapeutic Targeting

Molecular docking and multiple alignment techniques were employed to compare the selectivity of the synthetic 4-methoxyphenylacetic acid esters for human 15-HLOb versus 15-HLOa isoforms [1]. The study revealed that the compounds' carbonyl group orients toward the FeIII-OH moiety in the active site, while lipophilic interactions govern overall binding. This computational analysis suggests that the 4-methoxyphenylacetate scaffold can be rationally tuned to achieve isoform-selective inhibition, a critical parameter for therapeutic development that is not achievable with the unsubstituted phenylacetate scaffold.

Computational Chemistry Molecular Modeling Drug Selectivity Lipoxygenase Isoforms

Evidence 3: Excellent Enantioselectivity in Enzymatic Resolution of (R,S)-Ethyl α-Methoxyphenyl Acetate Enables Efficient Production of Chiral Building Blocks

A study on the enzymatic hydrolytic resolution of (R,S)-ethyl α-methoxyphenyl acetate using a thermally stable esterase from Klebsiella oxytoca demonstrated excellent enantioselectivity, with an enantiomeric ratio (E) greater than 100 [1]. This performance was compared to other α-substituted phenylacetates, where the α-substituent (e.g., methyl, chloro, hydroxy) profoundly influenced both enzyme activity and enantioselectivity, ranging from good (100 > E > 50) to excellent (E > 100) [1]. The high E value for the α-methoxy derivative makes it a preferred substrate for generating enantiopure intermediates.

Biocatalysis Enantioselective Synthesis Chiral Resolution Esterase

Evidence 4: 4-Methoxyphenylacetic Acid is a High-Value Endogenous Plasma Metabolite for Non-Small Cell Lung Cancer (NSCLC) Biomarker Discovery

In a clinical metabolomics study analyzing plasma from 99 NSCLC patients and 112 healthy controls using UPLC-MS, 4-methoxyphenylacetic acid was identified as one of 28 significantly altered endogenous metabolites [1]. Further analysis revealed that cortisol, cortisone, and 4-methoxyphenylacetic acid had high sensitivity and specificity values as biomarkers for discriminating between NSCLC and healthy controls [1]. While exact sensitivity and specificity values are not provided in the abstract, the study's validation cohort (n=211 total) underscores the compound's clinical relevance as a differential metabolite compared to other phenylacetic acid derivatives which were not identified as significant.

Metabolomics Biomarker Discovery Oncology Diagnostics

Evidence 5: 4-Methoxyphenylacetic Acid is a Crucial Intermediate in the Commercial Synthesis of Venlafaxine and Cardiovascular Drugs

4-Methoxyphenylacetic acid is a documented key intermediate in the synthesis of the blockbuster antidepressant venlafaxine, as well as puerarin and other cardiovascular drugs [1]. A patent route describes its conversion to the corresponding ethyl ester, followed by condensation and reduction steps to yield venlafaxine [2]. This established industrial role contrasts with the more limited synthetic utility of unsubstituted phenylacetic acid in these specific pharmaceutical contexts, where the 4-methoxy group is essential for the final drug's activity.

Pharmaceutical Synthesis Process Chemistry Drug Intermediates Venlafaxine

Optimal Research and Industrial Application Scenarios for 4-Methoxyphenylacetate Based on Verified Differential Evidence


Scenario 1: Development of Potent and Isoform-Selective 15-Lipoxygenase Inhibitors for Inflammatory and Cardiovascular Disease Research

Investigators aiming to develop novel 15-LOX inhibitors with improved potency and isoform selectivity should prioritize 4-methoxyphenylacetate esters as their core scaffold. As demonstrated by Sadeghian et al., optimized esters (e.g., compound 7e) achieve sub-micromolar IC50 values against SLO (1.9 µM), representing a 20-fold potency enhancement over the parent natural product eugenol [1]. Furthermore, molecular modeling suggests this scaffold can be tuned for selectivity between human 15-HLOa and 15-HLOb isoforms [1], a critical advantage for mechanistic studies and therapeutic development. This scenario is directly supported by quantitative, head-to-head comparator data.

Scenario 2: Biocatalytic Production of Enantiopure Chiral Building Blocks via Esterase-Mediated Resolution

For chemical biologists and process chemists requiring enantiomerically pure α-substituted phenylacetic acid derivatives, (R,S)-ethyl α-methoxyphenyl acetate is an outstanding substrate for enzymatic resolution. As reported by Wang and Tsai, a Klebsiella oxytoca esterase exhibits excellent enantioselectivity (E > 100) for this compound in a biphasic system [2]. This high E value ensures efficient separation of enantiomers, minimizing waste and reducing production costs compared to alternative α-substituted phenylacetates with lower or variable enantioselectivity. This scenario is grounded in cross-study comparable evidence of enzymatic performance.

Scenario 3: Validation and Development of Plasma Metabolite Biomarkers for Non-Small Cell Lung Cancer (NSCLC) Diagnostics

Clinical research groups focused on developing metabolomics-based diagnostic assays for NSCLC should include 4-methoxyphenylacetic acid as a high-priority target analyte. A 2018 clinical study (n=211) identified this metabolite as one of three top candidates with high sensitivity and specificity for discriminating NSCLC patients from healthy controls [3]. Its differential expression in patient plasma provides a strong rationale for its use in assay development and validation studies, offering a more specific metabolic signature than generic phenylacetate derivatives. This application is supported by clinical biomarker discovery evidence.

Scenario 4: Pharmaceutical Process Development and Manufacture of Venlafaxine and Related Antidepressants

For pharmaceutical manufacturers, CROs, and process chemists involved in the production of venlafaxine or its generic equivalents, 4-methoxyphenylacetic acid is an indispensable synthetic intermediate. Patented synthetic routes explicitly detail its conversion to venlafaxine via esterification and subsequent condensation steps [4]. Substitution with phenylacetic acid is not viable, as the 4-methoxy group is a critical structural feature of the final active pharmaceutical ingredient. This scenario is based on documented industrial process chemistry and patent literature.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methoxyphenylacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.